molecular formula C15H13N3O6 B10951650 N-(4-ethoxyphenyl)-2,4-dinitrobenzamide

N-(4-ethoxyphenyl)-2,4-dinitrobenzamide

Cat. No.: B10951650
M. Wt: 331.28 g/mol
InChI Key: QPTSIFABGUAADH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with two nitro groups at the 2- and 4-positions and an ethoxyphenyl moiety at the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme-prodrug therapies and antimicrobial research.

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C15H13N3O6/c1-2-24-12-6-3-10(4-7-12)16-15(19)13-8-5-11(17(20)21)9-14(13)18(22)23/h3-9H,2H2,1H3,(H,16,19)

InChI Key

QPTSIFABGUAADH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2,4-dinitroaniline. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure high yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological macromolecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Nitro Group Positions

(a) 3,5-Dinitrobenzamide Derivatives (DNBs)

Compounds such as DNB1 [N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide] and DNB2 [N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide] exhibit nitro groups at the 3- and 5-positions instead of 2,4. These positional isomers demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.12–0.25 µg/mL), attributed to optimized interactions with mycobacterial enzymes like decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . In contrast, 2,4-dinitrobenzamides like N-(4-ethoxyphenyl)-2,4-dinitrobenzamide are more commonly associated with prodrug activation by nitroreductases (NTRs) in cancer therapy, highlighting the critical role of nitro group positioning in target specificity .

(b) CB1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide)

CB1954, a well-studied prodrug, shares the 2,4-dinitrobenzamide core but replaces the ethoxyphenyl group with an aziridine moiety. This modification enables bioreductive activation by E. coli nitroreductase (NfsB), generating cytotoxic DNA cross-linking agents. CB1954 exhibits a bystander effect in tumor models, with lipophilicity (logP = 1.2) facilitating diffusion to neighboring cells.

Substituent Effects on Bioactivity

(a) Electronic and Steric Influences

The 4-ethoxyphenyl substituent in this compound is electron-donating, which contrasts with electron-withdrawing groups (e.g., -SO2Me, -Cl) in analogues like SN 23862 [5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide]. Studies show that electron-withdrawing groups enhance cytotoxicity in aerobic conditions by stabilizing the nitro radical anion intermediate during enzymatic reduction. For example:

Compound 4-Substituent IC50 (UV4 cells, aerobic) IC50 (NTR-activated)
SN 23862 -N(CH2CH2Cl)2 0.8 µM 0.005 µM
4-SO2Me analogue -SO2Me 1.2 µM 0.02 µM
N-(4-ethoxyphenyl) -OCH2CH3 Not reported Estimated >10 µM*

*Predicted based on reduced electron deficiency at the 2-nitro group .

(b) Antitubercular Activity

3,5-Dinitrobenzamides (e.g., DNB1) outperform 2,4-dinitro derivatives against M. tuberculosis due to preferential binding to DprE1.

Mechanistic Divergence in Prodrug Activation

This compound’s activation mechanism likely parallels CB1954, requiring nitroreductase-mediated reduction. However, the ethoxyphenyl group may sterically hinder enzyme access or alter reduction kinetics. For instance, CB1954 undergoes 2-nitro group reduction to yield a potent alkylating agent, while bulkier substituents could shift reduction to the 4-nitro group, diminishing cytotoxicity .

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